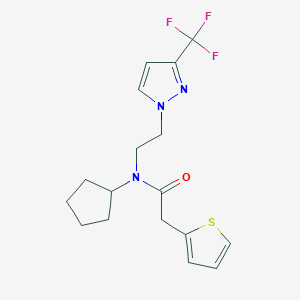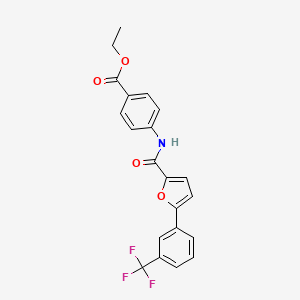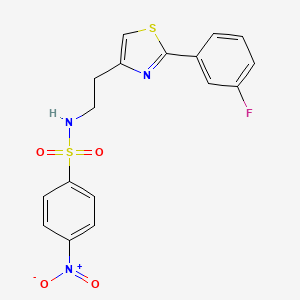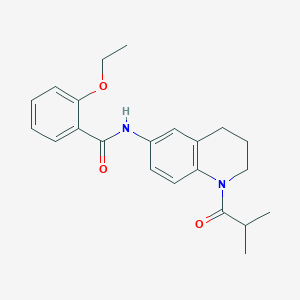![molecular formula C20H19NO3 B2790567 N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide CAS No. 1396852-64-4](/img/structure/B2790567.png)
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-(2-([1,1’-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide” is a chemical compound that belongs to the class of furan-carboxamide derivatives . It’s a part of a series of carbamothioyl-furan-2-carboxamide derivatives .
Synthesis Analysis
The synthesis of furan-carboxamide derivatives involves the use of acyl chlorides and heterocyclic amine derivatives . The compounds are prepared with good yields using a synthetic route . The chemical structures of these compounds are confirmed using different spectroscopic methods including IR, 1H NMR, 13C NMR, and elemental analysis .
Molecular Structure Analysis
The molecular structure of furan-carboxamide derivatives is elucidated by single crystal X-ray diffraction and characterized by NMR, FT-IR, UV–Vis spectroscopic techniques . The dihedral angle between furan and pyridine rings is 73.52 (14)° . The compound crystallizes in an orthorhombic lattice with a space group of Pca21 .
Chemical Reactions Analysis
Furan-carboxamide derivatives have been identified as novel inhibitors of lethal H5N1 influenza A virus . The systematic structure–activity relationship (SAR) studies demonstrated that the 2,5-dimethyl-substituted heterocyclic moiety (furan or thiophene) had significant influence on the anti-influenza activity .
Physical And Chemical Properties Analysis
The physical and chemical properties of furan-carboxamide derivatives are determined by various techniques such as single crystal X-ray diffraction, NMR, FT-IR, UV–Vis spectroscopic techniques, and elemental analysis .
Wirkmechanismus
Target of Action
Furan derivatives, in general, have been known to exhibit a wide range of advantageous biological and pharmacological characteristics . They have been employed as medicines in a number of distinct disease areas .
Mode of Action
Furan-containing compounds are known to exhibit a wide range of biological activities, including antibacterial, antifungal, and antiviral effects .
Biochemical Pathways
Furan-containing compounds are known to interact with various biochemical pathways, contributing to their diverse therapeutic effects .
Action Environment
It’s known that environmental factors can significantly influence the photodegradation of furan carboxamides .
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide is its potential use as a tool compound for studying the mechanisms of inflammation, oxidative stress, and neurodegeneration. This compound has been shown to have specific effects on various enzymes and signaling pathways, making it a useful tool for studying these processes. However, one limitation of this compound is its potential toxicity at high concentrations. Further studies are needed to determine the optimal concentration and duration of this compound treatment in vitro and in vivo.
Zukünftige Richtungen
There are several future directions for research on N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide. One direction is to further investigate its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in cancer therapy, as it has been shown to have anti-cancer properties in vitro. Additionally, further studies are needed to determine the optimal concentration and duration of this compound treatment in vitro and in vivo, as well as its potential toxicity and side effects. Overall, this compound is a promising compound with potential applications in scientific research and medicine.
Synthesemethoden
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide can be synthesized using various methods, including the reaction of 2-furoyl chloride with 4-biphenylamine. In this method, 2-furoyl chloride is added to a solution of 4-biphenylamine in dichloromethane, followed by the addition of triethylamine. The reaction mixture is stirred for several hours at room temperature, and the resulting product is purified using column chromatography. Other methods of synthesizing this compound include the reaction of 2-furoic acid with 4-biphenylamine and the reaction of 2-furoyl chloride with 4-biphenylmethanol.
Wissenschaftliche Forschungsanwendungen
N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)furan-2-carboxamide has been studied extensively for its potential applications in scientific research. It has been shown to have anti-inflammatory, antioxidant, and neuroprotective properties, making it a promising compound for the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. This compound has also been studied for its potential use in cancer therapy, as it has been shown to inhibit the growth of cancer cells in vitro.
Safety and Hazards
Eigenschaften
IUPAC Name |
N-[2-hydroxy-2-(4-phenylphenyl)propyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-20(23,14-21-19(22)18-8-5-13-24-18)17-11-9-16(10-12-17)15-6-3-2-4-7-15/h2-13,23H,14H2,1H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVMCVMMSWSPTDE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CO1)(C2=CC=C(C=C2)C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine](/img/structure/B2790485.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-(6-phenoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2790486.png)


![(4-(5-Bromonicotinoyl)piperazin-1-yl)(pyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2790491.png)
![N~1~-(2-ethylphenyl)-2-{4-[5-(4-pyridyl)-1,2,4-oxadiazol-3-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2790492.png)
![2-(4-oxo-2-(3,4,5-trimethoxyphenyl)-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(2-(trifluoromethyl)phenyl)acetamide](/img/structure/B2790495.png)

![2,3-dimethoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2790497.png)
![nicotinaldehyde N-[3-(trifluoromethyl)-2-quinoxalinyl]hydrazone](/img/structure/B2790499.png)



![8-(2-hydroxyethyl)-1,6,7-trimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2790507.png)